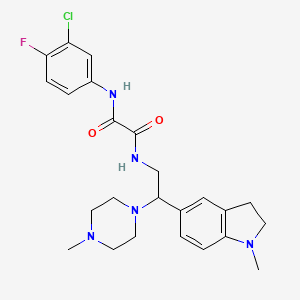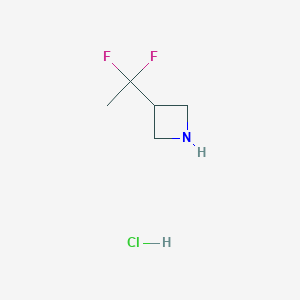
2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride” is a chemical compound with the CAS Number: 2112643-53-3 . It has a molecular weight of 172.59 . The IUPAC name for this compound is this compound . It is typically stored at 4 degrees Celsius and comes in the form of a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5FN2.ClH/c8-6-2-1-5-10-7(6)3-4-9;/h1-2,5H,3H2;1H . This code provides a specific identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 172.59 .科学的研究の応用
Fluorescent Probes for Metal Ion Detection
One notable application of 2-(3-Fluoropyridin-2-yl)acetonitrile hydrochloride derivatives in scientific research is their utilization in the development of fluorescent probes. These probes are designed for the selective detection of metal ions, such as zinc (Zn2+), in biological specimens. For instance, a ratiometric fluorescence probe was developed to visualize Zn2+ ions selectively, demonstrating a unique ability to produce a red-shifted emission in the presence of Zn2+ under physiological pH conditions, despite the quenching effects of other metal ions like Cu2+ (Ajayaghosh, Carol, & Sreejith, 2005).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated compounds, such as difluoropiperidines, has garnered interest due to their potential applications in organic and medicinal chemistry. Research has demonstrated a new synthetic pathway for producing valuable 3,3-difluoropiperidines starting from delta-chloro-alpha,alpha-difluoroimines, with this compound derivatives playing a crucial role in this process (Verniest et al., 2008).
Electrochemical Monofluorination
In the field of electrochemistry, this compound derivatives have been employed in the electrochemical monofluorination of pyridine to synthesize 2-fluoropyridine. This process highlights the efficiency of using a platinum anode and specific fluoride sources in acetonitrile, providing insights into the electrochemical synthesis of fluorinated pyridines (Ballinger, Teare, Bowen, & Garnett, 1985).
Modulation of Photophysical Properties
The modulation of photophysical properties of compounds like 2,2'-bipyridine-3,3'-diol within bile salt aggregates has been studied using derivatives of this compound. These studies provide a deeper understanding of how these aggregates can serve as host systems for transporting water-soluble drug molecules, showcasing the significance of the hydrophobic microenvironments provided by bile salt aggregates (Mandal et al., 2013).
Crystal Structure Analysis
Crystal structure analysis of related compounds has also been an area of application, with studies revealing the molecular interactions and three-dimensional network formation in crystals of pyridine herbicides, providing valuable information for the design and synthesis of new herbicidal compounds (Park, Choi, Kwon, & Kim, 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
2-(3-fluoropyridin-2-yl)acetonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2.ClH/c8-6-2-1-5-10-7(6)3-4-9;/h1-2,5H,3H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKYCNYZVGSAOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC#N)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,5-dimethylphenyl)oxalamide](/img/structure/B2735006.png)
![N-(4-{[(4-pyridinylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2735007.png)

![ethyl 4-[4-(2-thienylcarbonyl)-1H-1,2,3-triazol-1-yl]benzenecarboxylate](/img/structure/B2735011.png)



![2,3,4,5,6,7,8,8a-Octahydro-1H-cyclohepta[c]pyrrole-3a-carboxylic acid;hydrochloride](/img/structure/B2735016.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(pyrimidin-4-yloxy)piperidine-1-carboxamide](/img/structure/B2735021.png)
![4-[(3-chloroanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2735022.png)


